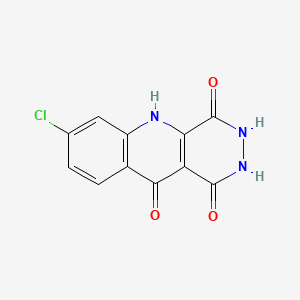

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine

Descripción general

Descripción

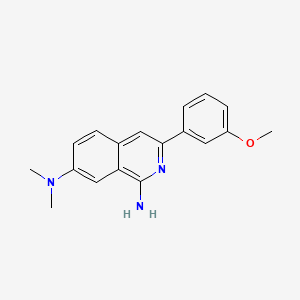

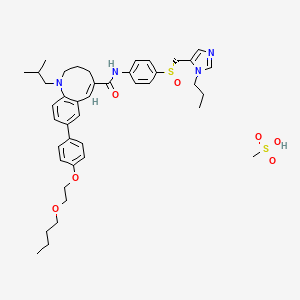

“4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine” is a chemical compound with the molecular formula C21H21N5 and a molecular weight of 343.42494 . It is also known by the aliases 185582 and 0990CL .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 519.5±58.0 °C and a predicted density of 1.21±0.1 g/cm3 . It is soluble in DMSO at a concentration of 50 mg/mL (145.59 mM; ultrasonic treatment needed) . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

1. Development of IKur Inhibitors for Atrial Fibrillation Treatment

Research on 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine, a close analogue of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine, led to the development of IKur inhibitors for atrial fibrillation treatment. These inhibitors selectively block the IKur current, showing selectivity against hERG, Na, and Ca channels, while maintaining a suitable pharmacokinetic profile. Optimization efforts focused on reducing brain penetration, resulting in a lead compound that demonstrated efficacy in rabbit and canine models (Gunaga et al., 2017).

2. Discovery of Potent IKur Inhibitors

Continuing this research direction, another study detailed the discovery and optimization of phenylquinazoline inhibitors of Kv 1.5. These compounds, including 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine, were developed for potency, selectivity, pharmacokinetic exposure, and pharmacodynamic efficacy. One such compound displayed significant efficacy in preclinical models for ventricular and atrial effective refractory periods (Finlay et al., 2016).

3. Novel Synthesis Approaches in Green Chemistry

A green chemistry approach was applied to synthesize novel pyrimidine derivatives. This involved a reaction mechanism that hinges on the nature of the group attached to the isatin ring nitrogen atom. The process is notable for its high yield, regioselectivity, and environmentally friendly nature, using p-toluene sulphonic acid as a catalyst (Poomathi et al., 2015).

4. Antibacterial Evaluation of PhenylthiazolylQuinqzolin-4(3h)-One Derivative

A study focused on synthesizing and evaluating novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This synthesis involved a series of reactions leading to compounds with potential biological interest (Badwaik et al., 2009).

5. Cyclin-Dependent Kinase Inhibitors for Cancer Research

Research into 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors led to the evaluation of ring-constrained analogues, specifically 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines. These compounds showed very low nanomolar K(i) values for inhibiting CDKs, making them potentially significant in cancer research (Mcintyre et al., 2010).

Propiedades

IUPAC Name |

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICUHJLOMNKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

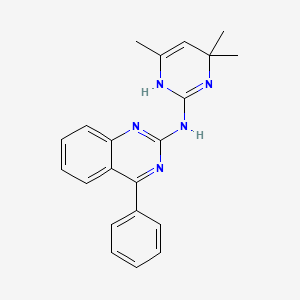

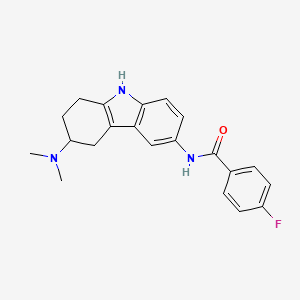

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)